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interleukin binding factor

Cat. No.: B1178946
CAS No.: 143298-33-3
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Description

Historical Context of Discovery and Initial Characterization of Key Interleukin Binding Factors

The discovery of interleukin binding factors is intrinsically linked to the broader history of research into interleukins and the molecular mechanisms governing immune cell function. The initial focus of cytokine research was on the soluble protein factors themselves, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), which were identified and characterized from the 1940s through the 1970s. mattioli1885journals.comuninsubria.it The term "interleukin" was adopted to standardize the nomenclature for these factors that mediate communication between leukocytes. wikipedia.orglecturio.com

As the understanding of interleukins matured, scientific inquiry shifted towards the regulatory networks that control their expression. This led to the discovery of the transcription factors that bind to the enhancer and promoter regions of interleukin genes.

Discovery of ILF2 and ILF3:

Interleukin Enhancer-Binding Factor 2 (ILF2) , also known as Nuclear Factor 45 (NF45), was identified through studies aimed at understanding the transcriptional regulation of the IL-2 gene. The gene for ILF2 is located on human chromosome 1. mdpi.com

Interleukin Enhancer-Binding Factor 3 (ILF3) was also discovered in the context of IL-2 gene regulation. It was found to associate with ILF2 in the nucleus. mdpi.com This ILF2-ILF3 complex was shown to bind to the Antigen Receptor Response Element (ARRE)/Nuclear Factor of Activated T-cells (NFAT) DNA target sequence, a critical step in T-cell activation. mdpi.com

The initial characterization of these proteins revealed that they are not exclusively involved in interleukin regulation. ILF3 was identified as a double-stranded RNA-binding protein, suggesting a broader role in cellular processes. nih.gov Subsequent research has confirmed that both ILF2 and ILF3 are multifunctional proteins involved in a wide range of activities from transcription and RNA processing to cell cycle control and DNA repair. mdpi.comnih.govoncotarget.com

Physiological and Pathophysiological Significance in Immune Homeostasis and Cellular Processes

Interleukin binding factors are critical for maintaining immune homeostasis and are implicated in a variety of pathological conditions, including cancer and inflammatory diseases. Their influence on fundamental cellular processes such as proliferation, apoptosis, and DNA repair underscores their significance in both health and disease.

Role in Immune Homeostasis:

The balanced expression of interleukins is essential for a properly functioning immune system. Interleukin binding factors, through their regulation of interleukin gene transcription, play a pivotal role in this process. frontiersin.orgmdpi.com For example, the ILF2-ILF3 complex is crucial for the timely and controlled expression of IL-2, which is necessary for the proliferation and differentiation of T-cells during an immune response. mdpi.com Dysregulation of this process can lead to immunodeficiency or autoimmune diseases. Furthermore, the ability of ILF2 to modulate the NLRP3 inflammasome highlights its role in preventing excessive inflammation. merckmillipore.com

Significance in Pathophysiology:

The aberrant expression or function of interleukin binding factors has been linked to several diseases, most notably cancer.

Hepatocellular Carcinoma (HCC): Studies have shown that ILF2 is significantly upregulated in HCC tissues compared to normal liver tissue. mdpi.com High levels of ILF2 are associated with increased tumor size and poor prognosis for patients. mdpi.com The overexpression of ILF2 in liver cancer cells has been shown to promote cell growth and inhibit apoptosis by regulating key proteins in the apoptotic pathway. mdpi.com

Breast Cancer: In breast cancer, ILF3 interacts with other proteins to activate the transcription of genes like Cadherin 11 (CDH11), which promotes cancer cell proliferation and migration. oncotarget.com Higher expression levels of ILF3 are observed in breast cancer specimens compared to normal breast tissues. oncotarget.com

Other Cancers: Overexpression of ILF3 has also been detected in other malignancies, including nasopharyngeal carcinoma and ovarian cancer, where it is often associated with more advanced disease stages. nih.govoncotarget.com

Vascular Disease: ILF2 has been shown to regulate the viability and apoptosis of human brain vascular smooth muscle cells, suggesting a potential role in the pathogenesis of conditions like intracranial aneurysms. nih.gov

The following table summarizes the pathophysiological significance of ILF2 and ILF3 in various diseases based on research findings.

Table 2: Pathophysiological Significance of Interleukin Binding Factors
Factor Disease Observed Effect Associated Outcomes
ILF2 Hepatocellular Carcinoma Upregulated expression. Promotes tumor growth, inhibits apoptosis, correlates with larger tumor size.
Intracranial Aneurysm Regulates viability and apoptosis of vascular smooth muscle cells. Potential role in aneurysm progression.
ILF3 Lung Adenocarcinoma High expression. Predicts poor prognosis, independent risk factor for survival.
Breast Cancer Upregulated expression. Promotes cell proliferation and migration.
Ovarian Cancer Increased expression. Associated with late-stage and poorly-differentiated tumors.

Properties

CAS No.

143298-33-3

Molecular Formula

C7H12O4

Synonyms

interleukin binding factor

Origin of Product

United States

Molecular Architecture and Ligand Recognition Dynamics

Structural Determinants of Interleukin Binding Specificity and Affinity

The precise molecular architecture of an interleukin binding factor dictates its ability to recognize and bind its specific interleukin ligand. This recognition is a highly specific process, governed by the three-dimensional arrangement of amino acids that create unique binding surfaces.

Soluble interleukin receptors are typically truncated versions of their membrane-bound counterparts, consisting of the extracellular ligand-binding portion. wikipedia.org Their ability to bind interleukins is solely mediated by this external domain. nih.gov The structure of these ectodomains is often modular. For example, the extracellular region of the human interleukin-6 receptor (IL-6R) is composed of three domains: an N-terminal immunoglobulin (Ig)-like domain (D1) and two domains (D2 and D3) that are homologous to cytokine-binding domains (CBD). pnas.org

These CBDs are characterized by a fold similar to fibronectin type III (FnIII) domains. wikipedia.orgpnas.org A key feature of these class I cytokine receptors is the presence of four conserved cysteine residues in the N-terminal domain of the CBD (D2) and a conserved "WSXWS" sequence motif in the C-terminal domain (D3). pnas.org While the Ig-like D1 domain has been shown to be dispensable for ligand recognition, it is implicated in receptor internalization and protein stability. pnas.org Similarly, the extracellular domain of the mouse IL-3 binding protein AIC2A contains two repeats of the common motif shared by the cytokine receptor family, which are sufficient for IL-3 binding. nih.gov Soluble receptors can be generated through proteolytic shedding of the membrane-bound form or by expression from an alternatively spliced mRNA species. pnas.orgnih.gov For instance, the soluble IL-1 receptor ST2 is comprised of the three Ig-like ectodomains of the full receptor. frontiersin.org

Table 1: Structural Features of Soluble Interleukin Receptor Ectodomains

Receptor Key Structural Features Domain Composition Relevant Motifs Source(s)
Soluble IL-6R Modular, Ig-like and cytokine-binding domains D1 (Ig-like), D2 & D3 (Fibronectin type III-like CBD) Conserved Cysteines, WSXWS motif pnas.org
Soluble IL-3R (AIC2A) Two repeats of cytokine receptor family motif Extracellular domain with two cytokine receptor motifs Not specified nih.gov
Soluble ST2 (IL-33R) Composed solely of the ectodomain Three Immunoglobulin (Ig)-like domains Not specified frontiersin.org

Distinct from soluble receptors, some proteins act as dedicated interleukin binders. A prominent example is the IL-18 Binding Protein (IL-18BP), a soluble decoy receptor that regulates the activity of the pro-inflammatory cytokine IL-18. biorxiv.org The structural basis of this interaction is crucial for its inhibitory function. Structural analysis has revealed that the N-terminus of IL-18BP is heavily glycosylated, a feature that can influence its stability and interactions. biorxiv.org

In other contexts, specific, short amino acid sequences have been identified as critical binding motifs. For instance, an (x)D(y) motif, where 'x' can be L, I, G, or V, and 'y' can be V, L, or S, has been found in Interleukin-2 (IL-2) and certain toxins. nih.gov This structural motif is implicated in binding to endothelial cells. nih.gov The LDL sequence in IL-2 is located in an α-helix and is partially exposed. nih.gov The importance of such motifs is underscored by findings that a mutation in the aspartic acid (D) residue within this LDL motif eliminates the binding of IL-2 to the β chain of its receptor. nih.gov Furthermore, some bacterial proteins have evolved to mimic host cytokine receptors, utilizing structural motifs like the Ig-fold to bind human cytokines. tandfonline.com

A different class of interleukin binding factors operates within the cell nucleus. Interleukin Enhancer Binding Factor 3 (ILF3), also known as Nuclear Factor 90 (NF90), is a double-stranded RNA (dsRNA) binding protein that plays a role in regulating gene expression, including that of Interleukin-2. nih.govmerckmillipore.comoup.com

The key structural feature of ILF3/NF90 is the presence of two double-stranded RNA binding motifs (DSRMs or dsRBDs). ebi.ac.ukebi.ac.uk These domains are highly specific for the structure of dsRNA rather than its sequence. ebi.ac.uk A crystal structure of the tandem dsRBDs of NF90 bound to a synthetic dsRNA revealed a surprising structural similarity to the dsRBDs of the adenosine-to-inosine editing enzyme, ADAR2. oup.com This structural conservation suggests a shared mechanism of RNA recognition. Further studies indicate that underlying sequences, such as a G-Xn-A motif within the dsRNA, may influence how NF90 recognizes its target RNAs. oup.com The formation of a heterodimer between NF90 and its partner protein, NF45, appears to alter the conformation of NF90's RNA-binding motifs to an optimal state for cooperative interplay. nih.gov

Table 2: Characteristics of NF90/ILF3 RNA Binding Domains

Protein Domain Architecture Binding Specificity Structural Homology Source(s)
NF90/ILF3 Tandem double-stranded RNA binding domains (dsRBDs) Recognizes dsRNA structure; influenced by G-Xn-A sequence motifs dsRBDs of ADAR2 oup.comebi.ac.uk

Protein-Ligand Interaction Kinetics and Thermodynamics

The binding of an interleukin to its binding factor is a dynamic process characterized by specific kinetic rates and thermodynamic parameters. These values provide deep insight into the affinity, stability, and nature of the interaction. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are instrumental in quantifying these properties. biorxiv.orgresearchgate.net

Thermodynamic analysis of the interaction between IL-8 and the N-terminal domain of its receptor, CXCR1, shows that the binding is enthalpically favored (ΔH of -11.8 kcal·mol⁻¹) and entropically disfavored (TΔS of -4.8 kcal·mol⁻¹). nih.gov This profile, along with a negative heat capacity change, suggests that the binding is driven by packing interactions that bury hydrophobic residues within the complex. nih.govnih.gov Often, binding is coupled with conformational changes in the receptor. nih.govillinois.edu For the CXCR1 N-domain, the peptide is unstructured in its free form but adopts a more defined structure upon binding IL-8. nih.gov

The assembly of multi-subunit receptor complexes can involve a shift in thermodynamic drivers. The formation of the IL-2 receptor complex, for example, transitions from a highly entropy-driven process for the initial binding of IL-2 to the IL-2Rα subunit to a more enthalpy-driven process for the assembly of the complete quaternary signaling complex. stanford.edu Kinetic analyses using biosensors have determined the equilibrium dissociation constants (Kd) for IL-2 binding to individual receptor subunits, with values of 37 nM for the α-subunit and 480 nM for the β-subunit. nih.gov

Table 3: Thermodynamic and Kinetic Parameters of Interleukin Binding Interactions

Interacting Molecules Technique Dissociation Constant (Kd) Enthalpy (ΔH) Entropy (TΔS) Source(s)
IL-8 monomer & CXCR1 N-domain ITC 8.6 μM -11.8 kcal·mol⁻¹ -4.8 kcal·mol⁻¹ nih.gov
IL-2 & IL-2Rα Biosensor 37 nM Not Determined Not Determined nih.gov
IL-2 & IL-2Rβ Biosensor 480 nM Not Determined Not Determined nih.gov
IL-2 & IL-2Rβ ITC ~144 nM Not Determined Not Determined stanford.edu
IL-2/IL-2Rβ & IL-2Rγc ITC 1.5 nM Not Determined Not Determined stanford.edu
IL-2/IL-2Rα/IL-2Rβ & IL-2Rγc ITC 12 nM -10.25 kcal·mol⁻¹ Small contribution stanford.edu

Isoformic Variants and their Distinct Binding Properties

Many genes encoding interleukin binding factors undergo alternative splicing, generating multiple protein isoforms with distinct structures and binding properties. nih.gov This mechanism adds a significant layer of regulatory complexity to cytokine networks.

The gene for ILF3, for instance, produces several isoforms, including NF90 and NF110. nih.govmerckmillipore.com These variants arise from alternative splicing and exhibit different cellular functions and effects on cell growth. nih.govebi.ac.uk Similarly, the human IL-22 binding protein (IL-22BP) exists as three isoforms (IL-22BPi1, IL-22BPi2, and IL-22BPi3). nih.gov These isoforms have distinct inhibitory activities and expression patterns. IL-22BPi1 is not secreted and fails to antagonize IL-22 signaling, whereas IL-22BPi2 and IL-22BPi3 are secreted but have different potencies and are expressed under different conditions, effectively acting as a rheostat to fine-tune IL-22 activity. nih.gov

Soluble receptor isoforms also exhibit functional diversity. The human IL-5 receptor α subunit (hIL5Rα) has at least two soluble isoforms in addition to the membrane-anchored form, which arise from different mRNA splicing events. pnas.org These soluble variants can act as antagonists. pnas.org Likewise, alternatively spliced transcripts of IL-6 have been identified in human lung tissue. atsjournals.orgatsjournals.org One such isoform, which lacks exon 4 (IL-6Δ4), produces a protein that can bind to the IL-6Rα but is unable to engage the gp130 signal-transducing subunit. atsjournals.orgatsjournals.org This makes it a competitive antagonist of native IL-6 signaling. atsjournals.org

Table 4: Functional Differences of this compound Isoforms

Binding Factor Isoforms Origin Key Functional Difference Source(s)
ILF3 NF90, NF110, others Alternative Splicing Different cellular functions, effects on cell growth nih.govmerckmillipore.comebi.ac.uk
IL-22BP IL-22BPi1, IL-22BPi2, IL-22BPi3 Alternative Splicing Varying secretion and inhibitory activity on IL-22 nih.gov
IL-5Rα Membrane-bound, two soluble isoforms Alternative Splicing Soluble forms act as antagonists to IL-5 pnas.org
IL-6 Full-length, IL-6Δ4 (lacks exon 4) Alternative Splicing IL-6Δ4 binds IL-6Rα but cannot signal, acting as a competitive antagonist atsjournals.orgatsjournals.org

Biogenesis, Post Translational Modifications, and Cellular Localization

Transcriptional and Post-Transcriptional Regulation of Interleukin Binding Factor Gene Expression

The expression of the gene for Interleukin Enhancer Binding Factor 3 (ILF3) is a tightly controlled process involving both transcriptional and post-transcriptional mechanisms. ILF3, along with its isoforms like NF90 and NF110, acts as a DNA- and RNA-binding protein that plays a crucial role in regulating gene expression. plos.org

Transcriptional Regulation: At the transcriptional level, ILF3 expression is controlled by various transcription factors and signaling pathways. The ILF3 gene itself encodes proteins (NF90/NF110) that can function as transcription factors, binding to the promoter regions of other genes to either activate or repress their transcription. plos.orgbiorxiv.org For instance, NF90/NF110 has been shown to occupy the promoters of genes involved in cell growth and proliferation, such as MYC and EGR1, thereby activating their expression. plos.org Conversely, it can attenuate the expression of genes that promote differentiation, like KLF1. plos.org This suggests a hierarchical role for ILF3 in controlling cellular decisions between proliferation and differentiation. plos.orgbiorxiv.org The binding of ILF3/NF90 to DNA is also influenced by the chromatin landscape, with a preference for active promoters and strong enhancers. plos.orgbiorxiv.org The regulation of Interleukin 3 (IL-3) gene expression, for example, involves a transcription factor termed NF-IL3-A, highlighting the intricate network of factors controlling interleukin-related genes. nih.govpnas.org

Post-Transcriptional Regulation: Post-transcriptional control is critical for modulating the final output of ILF3 protein. This level of regulation primarily involves:

Alternative Splicing: The ILF3 pre-mRNA undergoes extensive alternative splicing, giving rise to multiple protein isoforms with distinct functions. nih.govnih.govresearchgate.net This is a major mechanism for generating the functional diversity of ILF3 products.

mRNA Stability: The stability of ILF3 mRNA can be modulated by other RNA-binding proteins, influencing how much protein is ultimately translated. For example, the RNA binding protein POP7 has been shown to regulate the stability and expression of ILF3 mRNA in breast cancer. nih.gov Similarly, ILF3 itself, particularly the NF90 isoform, binds to the 3' untranslated regions (UTRs) of target mRNAs, such as Interleukin-2 (IL-2), to stabilize them and regulate their translation. nih.govwikipedia.org This control is crucial for transiently expressed inflammatory mediators. nih.gov

These regulatory layers ensure that the expression and function of ILF3 are finely tuned to meet the cell's needs in response to various stimuli, including T-cell activation and viral infection. wikipedia.orgnih.gov

Intracellular Trafficking and Extracellular Release Pathways

The movement of interleukin binding factors within the cell and their subsequent release are tightly regulated processes that are crucial for their function. nih.gov The specific pathway depends on the nature of the protein—whether it is destined for an intracellular compartment like the nucleus or for secretion into the extracellular space.

Intracellular Trafficking: Proteins like ILF3/NF90, which have functions in both the nucleus and the cytoplasm, undergo specific trafficking events. wikipedia.org Nuclear localization signals (NLS) within their amino acid sequence direct their import into the nucleus through the nuclear pore complex. The ILF3/NF45 complex, for instance, is known to influence the movement of mRNA from the nucleus to the cytoplasm. nih.govpromega.com The larger NF110 isoform is predominantly restricted to the nucleus. promega.com The trafficking of these proteins is essential for their roles in transcription, RNA processing, and transport. plos.orgwikipedia.org

Extracellular Release: For soluble interleukin binding factors destined for secretion, the trafficking pathway is typically the classical, or conventional, secretory pathway. nih.gov

Conventional Secretion: This pathway, described in section 3.2.3, moves proteins through the ER-Golgi network and releases them via exocytosis. physiology.orgnih.gov This is the main route for soluble receptors generated by alternative splicing and for constitutively secreted binding proteins. nih.gov

Non-Conventional Secretion: Some cytokines and related proteins are secreted through pathways that bypass the ER-Golgi complex. For example, Interleukin-1β is transported via secretory lysosomes. mdpi.com While less common for binding factors, these alternative routes provide additional layers of regulatory control. nih.gov

The trafficking of some cytokines is uniquely dependent on their binding partners. Interleukin-15, for example, requires association with its receptor alpha chain (IL-15Rα) within the ER to be efficiently transported through the Golgi and secreted as a complex. nih.gov This chaperone-like function ensures that only the complexed, fully active form is released.

Subcellular Compartmentalization and its Functional Implications (e.g., Nucleus vs. Secreted)

The localization of an this compound to a specific subcellular compartment is a key determinant of its biological function. nih.gov The distinct roles of ILF3 isoforms in the nucleus versus the cytoplasm, and the function of secreted binding factors in the extracellular milieu, exemplify this principle.

Nuclear Compartment: In the nucleus, ILF3 isoforms act primarily as regulators of gene expression. wikipedia.org

Transcriptional Regulation: As described previously, NF90/NF110 binds to chromatin at promoter and enhancer regions to control the transcription of target genes, influencing fundamental cellular processes like proliferation and differentiation. plos.orgnih.gov

RNA Processing: Nuclear ILF3 is involved in pre-mRNA splicing, contributing to the generation of diverse protein isoforms from a single gene. nih.govbiorxiv.org

Cytoplasmic/Ribosomal Compartment: In the cytoplasm, the NF90 isoform of ILF3 is primarily associated with ribosomes. wikipedia.org Its main function here is post-transcriptional.

mRNA Stability and Translation: NF90 binds to specific sequences, often AU-rich elements in the 3' UTR of mRNAs (like IL-2 mRNA), protecting them from degradation and regulating their translation into protein. nih.govwikipedia.org This allows for rapid and potent responses upon cellular activation.

Secreted/Extracellular Space: Soluble interleukin binding factors, generated by proteolytic cleavage or alternative splicing, function exclusively outside the cell. Their roles include:

Agonistic Activity: As seen with soluble IL-11R, the binding factor can form a complex with its interleukin ligand and activate cells that only express the signal-transducing receptor subunit (trans-signaling). nih.gov

Antagonistic Activity: More commonly, soluble receptors act as decoys. They bind to and sequester free interleukins, preventing them from interacting with their membrane-bound receptors and initiating a signal. nih.gov This is a critical mechanism for dampening inflammatory responses. For instance, a soluble form of the ST2 receptor acts as a decoy for IL-33. nih.gov

The subcellular location of a protein can also influence its stability, with proteins in different compartments exhibiting different turnover rates. nih.gov This compartmentalization provides a sophisticated system for controlling the timing, location, and nature of interleukin signaling.

Modulation of Interleukin Signaling Pathways

One of the primary mechanisms by which interleukin binding factors exert control is through ligand sequestration, which results in an antagonistic effect on signaling. By binding directly to interleukins, these factors prevent the cytokines from engaging with their functional cell-surface receptors, thereby neutralizing their activity.

A classic example of this is the Interleukin-1 Receptor Type II (IL-1RII), which acts as a decoy receptor for Interleukin-1 beta (IL-1β) nih.govnih.gov. IL-1RII binds IL-1β but lacks the intracellular signaling domain necessary to initiate a downstream cascade. This binding sequesters IL-1β, reducing its availability to the functional Interleukin-1 Receptor Type I (IL-1RI) and thus inhibiting its potent pro-inflammatory effects nih.gov. Similarly, the Interleukin-1 Receptor Antagonist (IL-1ra) functions as a natural antagonist by binding to IL-1RI without initiating a signal, effectively blocking IL-1 from accessing the receptor elifesciences.orghopkinsarthritis.org. This mechanism of action is crucial in preventing excessive inflammation.

Engineered decoy cytokines have also been developed to leverage this principle for therapeutic purposes. For instance, a high-affinity IL-11 decoy cytokine was engineered to bind the IL-11 receptor more strongly than the native cytokine, potently blocking IL-11-mediated signaling nih.govstanford.edu.

While many binding factors act as antagonists, some can stabilize an interleukin, potentially enhancing its agonistic effects. This can occur when the binding factor increases the half-life of the cytokine or facilitates a more stable interaction with its signaling receptor complex.

Protein engineering has provided clear examples of this mechanism. Researchers have developed mutant versions of Interleukin-11 (IL-11) that not only bind to the IL-11 receptor with significantly higher affinity (up to 70-fold) but also enhance receptor-mediated cell signaling, acting as "super-agonists" stanford.edu. These engineered cytokines demonstrate how modifying the binding characteristics of a ligand can amplify its biological activity. While naturally occurring examples are less common, this principle highlights the dual potential of interleukin binding interactions to either inhibit or enhance signaling pathways.

Competitive binding is a key feature of decoy receptors and receptor antagonists, which serve as natural regulators of interleukin activity. These molecules compete with signaling receptors for the same interleukin ligand, effectively titrating the amount of cytokine available for signal transduction.

The Interleukin-1 Receptor Type II (IL-1RII) is a quintessential decoy receptor. It competes with IL-1RI for binding to IL-1β nih.govnih.gov. Because IL-1RII does not transduce a signal, its binding effectively removes IL-1β from the signaling pool elifesciences.org. Similarly, the Interleukin-1 Receptor Antagonist (IL-1ra) competitively inhibits the binding of both IL-1α and IL-1β to the signaling IL-1RI nih.govnih.gov. To achieve a 50% inhibition of IL-1's biological activity, a 10 to 100-fold excess of IL-1ra may be required, underscoring the competitive nature of this interaction hopkinsarthritis.org. This decoy mechanism is a critical physiological process for maintaining immune homeostasis.

Binding FactorMechanism of ActionPrimary EffectExample Interleukin Target
IL-1RIILigand Sequestration, Decoy ReceptorAntagonisticIL-1β
IL-1raCompetitive Binding, Receptor AntagonistAntagonisticIL-1α, IL-1β
Engineered IL-11 VariantHigh-Affinity BindingAgonistic (Super-agonist) or AntagonisticIL-11

Regulation of Downstream Cellular Processes

The modulation of interleukin signaling by binding factors has profound consequences on a wide array of downstream cellular activities. These range from controlling the activation and differentiation of immune cells to regulating the fundamental machinery of gene expression and RNA metabolism.

By controlling the availability of key interleukins, binding factors play a pivotal role in directing the course of an immune response. Interleukins are essential for the activation, proliferation, and differentiation of various immune cells, including T cells, B cells, and natural killer cells hopkinsarthritis.orgnih.gov.

The antagonistic action of decoy receptors can significantly temper immune cell responses. For example, Interleukin-1β is a critical cytokine for the differentiation and expansion of pro-inflammatory Th17 cells nih.govnih.govelifesciences.org. By sequestering IL-1β, the decoy receptor IL-1RII can ameliorate IL-1β-mediated Th17 responses, helping to maintain the crucial balance between Th17 and regulatory T cells nih.govelifesciences.orgelsevierpure.combwise.kr. Similarly, engineered decoy cytokines that block IL-11 signaling have been shown to slow the proliferation of tumor cells in animal models, demonstrating a direct link between ligand antagonism and cell proliferation nih.govnih.gov. Conversely, interleukins like IL-2 are known to promote the differentiation and proliferation of effector T cells, memory T cells, and regulatory T cells, highlighting the central role of these cytokines in shaping adaptive immunity wikipedia.org.

Beyond direct modulation of cytokine signaling, a distinct class of "interleukin enhancer binding factors," specifically Interleukin Enhancer Binding Factor 2 (ILF2) and Interleukin Enhancer Binding Factor 3 (ILF3), regulate cellular processes at the level of gene expression and RNA metabolism frontiersin.org. These nuclear proteins often form a heterodimer and are involved in a multitude of DNA and RNA metabolic pathways frontiersin.orgnih.gov.

mRNA Stability: The ILF2/ILF3 complex is known to enhance the stability of certain messenger RNAs (mRNAs) nih.gov. For example, ILF3 has been shown to bind to and stabilize proangiogenic transcripts such as those for VEGF, CXCL1, and IL-8, thereby promoting angiogenesis nih.govnih.govfoxchase.org. This function is critical for rapidly adjusting the expression of key proteins in response to cellular stimuli nih.gov.

microRNA (miRNA) Biogenesis: ILF2 and ILF3 also act as regulators in the production of microRNAs, which are small non-coding RNAs that control gene expression post-transcriptionally. The ILF2/ILF3 heterodimer can function as a negative regulator of miRNA processing, binding to primary miRNA transcripts and inhibiting their conversion into mature miRNAs nih.govnih.gov. Specifically, ILF3 has been shown to directly repress the biogenesis of many miRNAs by competing with the Microprocessor complex, a key component of miRNA maturation nih.gov.

Circular RNA (circRNA) Regulation: ILF3 plays an essential role in the biogenesis of circular RNAs (circRNAs), a class of non-coding RNA with a closed-loop structure nih.govproteinatlas.orguniprot.org. It promotes the processing of circRNAs by stabilizing regulatory elements in the introns flanking the circularized exons proteinatlas.orguniprot.org. In some contexts, circRNAs can in turn regulate ILF3 function; for instance, circPHLPP2 interacts with ILF3 to facilitate its nuclear accumulation, which then enhances the transcription of IL36γ in colorectal cancer nih.gov.

FactorFunction in RNA MetabolismSpecific MechanismCellular Outcome
ILF2/ILF3 ComplexmRNA StabilityBinds to and stabilizes specific mRNA transcripts (e.g., VEGF, IL-8). nih.govnih.govIncreased protein expression, promotion of angiogenesis. nih.gov
ILF2/ILF3 ComplexmiRNA BiogenesisBinds primary miRNA transcripts, inhibiting their processing into mature miRNAs. nih.govnih.govDecreased levels of specific mature miRNAs. nih.gov
ILF3circRNA BiogenesisStabilizes regulatory elements in introns to promote back-splicing. proteinatlas.orguniprot.orgFormation of circular RNAs. nih.gov

An in-depth examination of the this compound (also known as Interleukin Enhancer Binding Factor) reveals a multifaceted protein complex central to numerous critical cellular processes. This article focuses on the mechanisms of action, intricate intermolecular interactions, and the nucleic acid binding activities of this complex, composed primarily of the ILF2 and ILF3 proteins.

Regulation and Environmental Modulation of Interleukin Binding Factor Activity

Intrinsic Cellular Regulatory Networks

The regulation of ILF3 is deeply embedded within the cell's own molecular circuitry. A primary mode of its regulation is through its interaction with other proteins. ILF3 functions as part of a stable heterodimeric complex by partnering with Interleukin Enhancer Binding Factor 2 (ILF2), also known as NF45 frontiersin.orgnih.gov. This ILF3/ILF2 complex is fundamental to many of its roles, including the regulation of Interleukin-2 (IL-2) gene transcription in T-cells mdpi.combiogps.org.

The stability and expression of ILF3 are also controlled at the level of its messenger RNA (mRNA). Various RNA-binding proteins (RBPs) and non-coding RNAs can influence the lifespan of the ILF3 transcript. For instance, the RBP POP7 has been shown to bind to ILF3 mRNA and regulate its stability, thereby affecting the amount of ILF3 protein produced nih.govresearchgate.net. Furthermore, long non-coding RNAs, such as ILF3-AS1, can facilitate hepatocellular carcinoma progression by stabilizing ILF3 mRNA . ILF3 itself is a key player in post-transcriptional regulation, binding to AU-rich elements in the 3'-untranslated region of target mRNAs, including that of IL-2, to enhance their stability and translation nih.govmaayanlab.cloud.

As a DNA- and RNA-binding protein, ILF3 also functions as a direct transcriptional regulator. It can associate with chromatin and hierarchically regulate transcription factors that are crucial for promoting cell proliferation and suppressing differentiation plos.org. This places ILF3 within a complex network where it both regulates and is regulated by other key cellular factors.

Table 1: Key Intrinsic Regulators of ILF3 Activity
RegulatorType of MoleculeMode of RegulationFunctional Consequence
ILF2 (NF45)ProteinForms a heterodimer with ILF3 frontiersin.orgnih.govEssential for regulating IL-2 transcription and other gene expression mdpi.combiogps.org
POP7RNA-Binding ProteinBinds to and stabilizes ILF3 mRNA nih.govresearchgate.netIncreases ILF3 protein expression
ILF3-AS1Long Non-coding RNAStabilizes ILF3 mRNA Enhances ILF3 protein levels, implicated in cancer progression
miR-7microRNAParticipates in a negative feedback loop with NF90 (ILF3 isoform) Regulates ILF3 levels in tumor tissues

Post-Translational Modifications (e.g., Phosphorylation)

After the ILF3 protein is synthesized, its function, stability, and location within the cell are further controlled by post-translational modifications (PTMs). Phosphorylation, the addition of a phosphate (B84403) group, is a crucial PTM that dynamically regulates ILF3.

Several kinases can phosphorylate ILF3 in response to different cellular signals. The double-stranded RNA-activated protein kinase (PKR) phosphorylates ILF3 in response to viral infection nih.govnih.gov. This modification is a key step in the innate antiviral response, causing ILF3 to move from the nucleus to the cytoplasm, where it can bind to viral RNA and inhibit its translation nih.govuniprot.org. Another important kinase, Akt (also known as Protein Kinase B), phosphorylates the NF90 isoform of ILF3 at the Serine 647 residue in response to T-cell co-stimulation. This phosphorylation event triggers NF90's relocation to the cytoplasm, where it acts to stabilize IL-2 mRNA nih.gov.

Specific phosphorylation events can also regulate ILF3's interaction with its binding partners. For example, phosphorylation at Threonine 188 and Threonine 315 causes ILF3 to dissociate from the ILF2/ILF3 complex, leading to its sequestration in the cytoplasm uniprot.org. Beyond phosphorylation, ILF3 is also subject to other modifications, including methylation by the enzyme PRMT1 and ubiquitination, which can tag the protein for degradation wikipedia.org.

Table 2: Post-Translational Modifications of ILF3
ModificationEnzyme/StimulusSite (if known)Functional Outcome
PhosphorylationPKR (in response to viral dsRNA) nih.govnih.govNot specifiedTranslocation from nucleus to cytoplasm; inhibition of viral translation nih.govuniprot.org
PhosphorylationAkt (in response to T-cell stimulation) nih.govSer647Translocation to cytoplasm; stabilization of IL-2 mRNA nih.gov
PhosphorylationNot specifiedThr188, Thr315Dissociation from ILF2; cytoplasmic sequestration uniprot.org
MethylationPRMT1 wikipedia.orgNot specifiedModulates PRMT1 activity wikigenes.org
UbiquitinationNot specifiedNot specifiedCan lead to protein degradation

Influence of Cytokine Milieu and Other Biomolecules on Expression and Function

The activity of ILF3 is profoundly influenced by the surrounding environment of cytokines and other signaling biomolecules. This "cytokine milieu" can dictate the expression levels of ILF3, which in turn helps to orchestrate complex biological processes like angiogenesis (the formation of new blood vessels).

Research has shown that proangiogenic stimuli, which include cytokines such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-19 (IL-19), can induce the expression of both ILF3 mRNA and protein in endothelial cells nih.govnih.gov. In response to these external cues, the newly synthesized ILF3 protein participates directly in the angiogenic program. It does so by stabilizing the mRNA transcripts of several key proangiogenic factors, including VEGF itself, as well as CXCL1 and Interleukin-8 (IL-8) nih.govnih.gov. This indicates that ILF3 is a central component in a cytokine-driven feed-forward mechanism that amplifies the angiogenic response nih.gov.

The role of ILF3 in the immune system is also closely tied to the cytokine environment. Its initial discovery was linked to the expression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation plos.org. T-cell activation signals lead to the involvement of the ILF3/ILF2 complex in transcribing the IL-2 gene, demonstrating how external signals are translated into a specific cytokine response via ILF3 mdpi.comwikipedia.org.

Table 3: Influence of External Biomolecules on ILF3
Biomolecule/StimulusEffect on ILF3Downstream Consequence involving ILF3
VEGF nih.govnih.govInduces ILF3 mRNA and protein expressionILF3 stabilizes mRNA of proangiogenic factors (VEGF, IL-8, CXCL1) nih.govnih.gov
IL-19 nih.govInduces ILF3 mRNA and protein expressionILF3 contributes to IL-19-mediated angiogenesis nih.gov
T-cell Activation Signals wikipedia.orgEngages the ILF3/ILF2 complexILF3/ILF2 complex is required for IL-2 gene transcription mdpi.com

Feedback Loops and Homeostatic Control Mechanisms

To maintain cellular stability, or homeostasis, the activity of powerful regulatory proteins like ILF3 must be kept in check. This is often achieved through feedback loops, where the output of a pathway influences its own activity.

ILF3 is involved in several such regulatory circuits. For example, in certain tumor tissues, a negative feedback loop has been identified between the NF90 isoform of ILF3 and a microRNA called miR-7. This suggests a mechanism where ILF3 might influence the expression of miR-7, which in turn acts to downregulate ILF3, preventing its excessive accumulation .

On a broader scale, ILF3 and its partner ILF2 are thought to operate in feedback loops that help a cell balance fundamental decisions, such as the choice between remaining in a pluripotent state or committing to a specific differentiation pathway. This highlights ILF3's role in maintaining the delicate equilibrium of cell fate .

Perhaps one of the most critical homeostatic functions of ILF3 is its role as a negative regulator in the innate immune system oup.comnih.govoup.comresearchgate.net. While immune activation is necessary to fight pathogens, an unchecked response can be damaging to the host. ILF3 acts as a brake on this system by restraining the maturation of dendritic cells, which are key sentinels of the immune system oup.comnih.govnih.gov. By suppressing their maturation and limiting innate immune responses, ILF3 helps prevent excessive inflammation and maintains immune homeostasis oup.comnih.govoup.comresearchgate.net. Depletion of ILF3 leads to an overactive state, with increased expression of maturation markers and potentiated innate immune responses nih.govresearchgate.net.

Table 4: Feedback and Homeostatic Mechanisms Involving ILF3
MechanismDescriptionOverall Function
Negative Feedback LoopA reciprocal negative regulation exists between the NF90 isoform of ILF3 and miR-7 in some tissues Prevents excessive accumulation of ILF3
Cell Fate BalanceThe ILF3/ILF2 complex operates in feedback loops that balance pluripotency and differentiation cues Maintains cellular identity and developmental plasticity
Negative Regulation of ImmunityILF3 acts as a transcriptional regulator that restrains the maturation of dendritic cells and dampens innate immune responses oup.comnih.govnih.govPrevents excessive inflammation and maintains immune homeostasis

Mechanistic Contributions to Pathophysiological Processes

Involvement in Immune Dysregulation and Autoimmunity Mechanisms

Interleukin binding factors are key players in maintaining immune homeostasis; their dysregulation is frequently implicated in the pathogenesis of autoimmune diseases.

Interleukin-18 Binding Protein (IL-18BP): As a natural, high-affinity antagonist of the pro-inflammatory cytokine Interleukin-18 (IL-18), IL-18BP is a critical regulator of the immune system. nih.govnih.govpatsnap.com It functions as a soluble decoy receptor, binding to free IL-18 and preventing it from activating its signaling receptor on immune cells. nih.govpatsnap.comencyclopedia.pub This action is crucial for modulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cell responses. nih.govnih.gov By sequestering IL-18, IL-18BP substantially downregulates the production of Th1 cytokines, such as interferon-gamma (IFN-γ). nih.govspandidos-publications.com An imbalance between IL-18 and IL-18BP is strongly associated with autoimmune conditions where IFN-γ plays a significant pathological role, such as Macrophage Activation Syndrome (MAS), systemic lupus erythematosus, and rheumatoid arthritis. nih.govpatsnap.com

Soluble Interleukin-6 Receptor (sIL-6R): The cytokine IL-6 signals through two main pathways: classic signaling via a membrane-bound receptor (IL-6R) and "trans-signaling." Trans-signaling occurs when IL-6 binds to a soluble form of its receptor (sIL-6R), and this complex can then activate cells that express the ubiquitous gp130 signal-transducing subunit but lack the membrane-bound IL-6R. nih.govnih.gov This trans-signaling pathway is considered predominantly pro-inflammatory and is implicated in chronic inflammatory and autoimmune diseases. nih.gov Elevated levels of sIL-6R have been observed in patients with autoimmune diseases like rheumatoid arthritis, where it contributes to the inflammatory cascade within the joints. ijbs.com On CD4+ T-cells, the IL-6/sIL-6R complex is important for shifting the balance away from regulatory T-cells towards the pro-inflammatory Th17 cell lineage, a key cellular player in many autoimmune disorders. ijbs.com

Table 1: Role of Interleukin Binding Factors in Immune Dysregulation and Autoimmunity
Binding FactorMechanism of ActionAssociated Autoimmune ConditionsKey Cellular Effects
IL-18BPBinds and neutralizes pro-inflammatory IL-18.Macrophage Activation Syndrome, Systemic Lupus Erythematosus, Rheumatoid ArthritisDownregulates Th1 cytokine production (e.g., IFN-γ), balances Th1/Th2 and Th17/Treg responses. nih.gov
sIL-6RForms a complex with IL-6, enabling "trans-signaling" on gp130-expressing cells.Rheumatoid ArthritisPromotes pro-inflammatory responses, induces Th17 cell differentiation. ijbs.com

Participation in Oncogenic Pathways and Tumor Microenvironment Modulation

Recent research has highlighted the significant involvement of Interleukin Enhancer Binding Factors, ILF2 and ILF3, in the development and progression of numerous cancers. nih.gov These proteins are frequently overexpressed in malignant tumors, where they function as oncogenes. nih.govspandidos-publications.com

ILF2 and ILF3 are multifunctional proteins involved in DNA and RNA metabolism, including transcriptional regulation and mRNA processing. nih.gov Their upregulation in cancers such as breast, lung, liver, pancreatic, and gastric cancer is linked to tumor growth, survival, and metastasis. nih.govspandidos-publications.com For instance, high expression of ILF2 correlates with advanced tumor grades and poor prognosis in several cancer types. nih.gov Similarly, ILF3 has been identified as a promoter of proliferation and metastasis in malignancies like gastric and hepatocellular carcinoma. spandidos-publications.comaging-us.com IL-18BP has also been investigated in oncology, as it may play a role in tumor escape from immune surveillance. patsnap.comnih.gov

A primary mechanism through which ILF2 and ILF3 promote tumorigenesis is by driving cell cycle progression and proliferation.

ILF2: Studies have shown that ILF2 is essential for cell growth in several cancers. researchgate.net Overexpression of ILF2 promotes cancer cell proliferation, while its knockdown leads to a decrease in proliferation by blocking the cell cycle. nih.govaacrjournals.org Mechanistically, silencing ILF2 expression in pancreatic cancer was found to inhibit the expression of key cell cycle regulators, including cyclin E1 (CCNE1) and proliferating cell nuclear antigen (PCNA). nih.gov In small-cell lung cancer, ILF2 promotes cell proliferation and is thought to cooperate with the transcription factor E2F1. cancerbiomed.org

ILF3: This factor also plays a critical role in promoting proliferation. In gastric cancer, inhibiting ILF3 expression led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase, indicating cell cycle arrest. spandidos-publications.com This was associated with changes in the expression of proliferation-related genes like p21 and Cyclin D1. spandidos-publications.com

Beyond promoting proliferation, ILF2 and ILF3 contribute to cancer progression by helping tumor cells evade programmed cell death (apoptosis) and enhance their survival.

ILF2: Overexpression of ILF2 has been shown to inhibit apoptosis. nih.gov In hepatocellular carcinoma, ILF2 upregulates anti-apoptotic proteins such as B-cell leukemia/lymphoma 2 (BCL2) while downregulating pro-apoptotic proteins like BCL2-associated X protein (BAX) and BCL2 family apoptosis regulator BOK. nih.gov In non-small cell lung cancer, ILF2 can promote anchorage-independent survival—a critical ability for metastasis—by suppressing the tumor suppressor gene PTEN. nih.gov

ILF3: ILF3 has been shown to regulate the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family. By promoting survivin expression, ILF3 helps cancer cells resist apoptotic signals. In colorectal cancer, ILF3 confers resistance to ferroptosis, a form of programmed cell death, by stabilizing SLC3A2 mRNA, which is involved in antioxidant synthesis. nih.gov

The epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to gain migratory and invasive properties, a crucial step in tumor metastasis. youtube.com ILF2 and ILF3 are directly implicated in promoting this process.

ILF2: Evidence indicates that ILF2 can induce EMT. nih.govresearchgate.net In pancreatic cancer cells, ILF2 overexpression leads to increased migration and invasion by upregulating mesenchymal markers like vimentin (B1176767) and fibronectin, while downregulating the epithelial marker E-cadherin. nih.govresearchgate.net This suggests ILF2 is a key regulator of the EMT process, thereby enhancing the metastatic potential of cancer cells. researchgate.net

ILF3: Abnormal expression of ILF3 is also involved in tumor invasion and metastasis. spandidos-publications.com While direct mechanistic links to EMT are still being fully elucidated, its role as a transcriptional and post-transcriptional regulator makes it a likely contributor to the complex gene expression changes that define the EMT program.

Table 2: Oncogenic Roles of ILF2 and ILF3
FactorProcessMechanismCancer Type(s)
ILF2Cell ProliferationUpregulates cell cycle regulators (e.g., Cyclin E1, PCNA). nih.govPancreatic, Lung, Melanoma nih.govnih.govcancerbiomed.org
Apoptosis RegulationIncreases anti-apoptotic proteins (BCL2) and decreases pro-apoptotic proteins (BAX). nih.govHepatocellular Carcinoma nih.gov
EMT & MetastasisUpregulates mesenchymal markers (Vimentin) and downregulates epithelial markers (E-cadherin). nih.govresearchgate.netPancreatic, Esophageal nih.govresearchgate.net
ILF3Cell ProliferationRegulates cell cycle genes (e.g., p21, Cyclin D1). spandidos-publications.comGastric, Hepatocellular spandidos-publications.comaging-us.com
Apoptosis RegulationPromotes expression of survivin; confers resistance to ferroptosis. nih.govColorectal Cancer nih.gov

Functional Significance in Viral Pathogenesis and Antiviral Defense Mechanisms

ILF2 and ILF3 are increasingly recognized as important host factors that interact with viral components and modulate the cellular environment during infection, playing roles in both viral replication and host defense.

ILF2: This protein has been identified as a host cellular factor involved in the replication of several viruses. In some contexts, it acts as an antiviral agent. For instance, studies on Japanese Encephalitis Virus (JEV) found that overexpression of ILF2 significantly reduced viral genome synthesis, suggesting it acts as a potential antiviral factor against JEV infection.

ILF3: The role of ILF3 in the antiviral response is multifaceted. Upon viral infection, ILF3 can be activated by the protein kinase R (PKR), causing it to move to the cytoplasm where it can bind to viral RNA and inhibit viral translation. uniprot.orguni.lugenecards.org Furthermore, ILF3 has been identified as an essential host factor for the efficient translation of IFNB1 mRNA, which encodes the central antiviral cytokine Interferon-beta. nih.govnih.govresearchgate.net This function is critical for establishing a robust type I interferon response, which is necessary to protect infected and neighboring cells from viral replication. nih.gov In this role, ILF3 helps ensure that key antiviral proteins are produced even when the cell has initiated a general shutdown of protein synthesis in response to the viral threat. nih.govnih.govresearchgate.net

Advanced Methodological Approaches in Interleukin Binding Factor Research

Recombinant Protein Expression, Purification, and Functional Validation

The in-vitro characterization of Interleukin Binding Factor (ILF3) and its binding partners relies heavily on the production of pure, active protein. Recombinant protein technology is the cornerstone of this effort, enabling researchers to generate sufficient quantities of ILF3 for structural and functional studies. The process typically involves cloning the complementary DNA (cDNA) encoding the ILF3 isoform of interest into a suitable expression vector, which is then introduced into a host system. Common hosts include bacteria (Escherichia coli), yeast, insect cells, or mammalian cell lines, chosen based on the requirement for post-translational modifications.

Following expression, the recombinant protein is purified from the host cell lysate using a series of chromatographic techniques. Affinity chromatography, often utilizing a genetically engineered tag (e.g., polyhistidine-tag, GST-tag), is a powerful first step to isolate the protein. Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

Functional validation is a critical final step to ensure the recombinant protein is correctly folded and biologically active. This can involve assays that confirm its known activities, such as its ability to bind to specific RNA sequences or to interact with known protein partners like ILF2. For instance, purified ILF3 has been used in biophysical assays to confirm its interaction with other proteins. researchgate.net

Biophysical Techniques for Ligand-Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the molecular interactions of ILF3 with its various ligands—including RNA, DNA, and other proteins—requires precise quantitative analysis. Biophysical techniques provide the means to measure binding affinities, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to monitor molecular interactions in real-time. In a typical SPR experiment to study ILF3, the purified protein is immobilized on a sensor chip. researchgate.net A solution containing a potential binding partner (the analyte) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. SPR has been successfully used to characterize the interaction between ILF3 and heterogeneous nuclear ribonucleoproteins (hnRNPs). researchgate.net

Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the protein of interest, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. While specific ITC studies on ILF3 were not prominently featured in the reviewed literature, this method was instrumental in analyzing the thermodynamics of other interleukin-related interactions, such as that of Interleukin-1 beta. nih.gov Its application would be invaluable for a complete thermodynamic profiling of ILF3's interactions with its partners.

Cell-Based Assays for Signaling Pathway Elucidation and Functional Characterization

To understand the function of ILF3 within its native cellular environment, a variety of cell-based assays are employed. These assays are crucial for linking the molecular activities of ILF3 to cellular phenotypes and signaling pathways.

Researchers utilize cultured cell lines to investigate ILF3's role in processes like cell proliferation, migration, and differentiation. For example, studies in human coronary artery endothelial cells (hCAECs) have shown that ILF3 expression levels directly impact angiogenic processes, including proliferation, migration, and tube formation. nih.govnih.gov Similarly, work using the THP-1 human monocytic cell line and primary human monocyte-derived dendritic cells (MDDCs) identified ILF3 as a negative regulator of innate immune responses and cellular maturation. nih.gov

Common techniques in these studies include:

Western Blotting and ELISA: To quantify the expression levels of ILF3 protein and its downstream targets. mdpi.combiomatik.com

Quantitative PCR (qPCR): To measure changes in the mRNA levels of genes regulated by ILF3, such as VEGF, CXCL1, and IL-8. nih.govnih.gov

Immunofluorescence and Immunohistochemistry: To visualize the subcellular localization of ILF3 and its expression in tissues. nih.govproteinatlas.org

Functional Assays: Such as proliferation assays (cell counting), migration assays (wound healing or transwell), and tube formation assays to assess cellular behavior following manipulation of ILF3 expression. nih.gov

Table 1: Examples of Cell-Based Assays in ILF3 Research This table is interactive. Users can sort columns by clicking on the headers.

Cell Line/Type Assay Performed Key Finding Regarding ILF3 Function Reference(s)
Human Coronary Artery Endothelial Cells (hCAECs) Proliferation, migration, tube formation assays; qPCR and protein analysis for angiogenic factors. ILF3 promotes angiogenesis by stabilizing proangiogenic transcripts like VEGF, CXCL1, and IL-8. nih.govnih.gov
THP-1 monocytic cells, primary human MDDCs Analysis of maturation markers (CD80, CD86, CD209) and innate response genes after ILF3 depletion. ILF3 acts as a negative regulator of myeloid cell maturation and innate immune responses. nih.gov
PC-3 (prostate cancer) siRNA knockdown, survivin promoter activity assays. ILF3 isoform NF110 positively regulates the expression of the anti-apoptotic protein survivin. nih.gov

Genetic Manipulation and Gene Editing Strategies (e.g., CRISPR-Cas9, RNA Interference)

Specific and efficient manipulation of gene expression is fundamental to dissecting gene function. RNA interference (RNAi) and CRISPR-Cas9 gene editing are two revolutionary technologies widely used in ILF3 research.

RNA Interference (RNAi) utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to achieve transient or stable knockdown of ILF3 expression. These small RNA molecules guide the RNA-induced silencing complex (RISC) to target and degrade ILF3 mRNA, thereby reducing protein levels. This approach has been instrumental in revealing the consequences of ILF3 loss-of-function in various contexts, including angiogenesis, cancer cell proliferation, and immune regulation. nih.govnih.govresearchgate.net

CRISPR-Cas9 offers the ability to create precise, permanent modifications to the genome. The Cas9 nuclease is guided by a guide RNA (gRNA) to a specific location in the ILF3 gene, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be exploited to knockout the gene (via non-homologous end joining) or introduce specific mutations. Researchers have successfully used CRISPR-Cas9 to generate complete ILF3 knockout cell lines, such as in THP-1 cells, providing a robust model to validate findings from transient knockdown experiments and uncover essential roles of the protein. nih.gov

Genetically Modified Organism Models for In Vivo Mechanistic Studies (e.g., Knockout/Transgenic Models)

While cell-based assays are informative, understanding the physiological role of ILF3 requires studies in a whole organism. Genetically modified animal models, particularly mice, provide invaluable in vivo systems for this purpose.

Knockout Models: An Ilf3 knockout mouse model, where the gene is completely inactivated, has been generated. These mice display a severe phenotype, including growth retardation, muscle degeneration, and neonatal lethality due to respiratory failure. nih.govjax.org This starkly demonstrates that ILF3 is essential for normal development and survival, prompting further investigation into its specific roles in muscle and respiratory system development.

Xenograft Models: In cancer research, xenograft models are commonly used. These involve implanting human cancer cells into immunodeficient mice. To study the role of the ILF2/ILF3 complex in tumorigenesis, researchers have implanted liver cancer cells engineered to overexpress ILF2 into nude mice. The resulting observation of significantly accelerated tumor growth in these mice provided strong in vivo evidence for ILF2's pro-tumorigenic function. mdpi.com

Table 2: Genetically Modified Organism Models in this compound Research This table is interactive. Users can sort columns by clicking on the headers.

Model Type Gene Modified Organism Key Phenotype/Finding Reference(s)
Knockout Ilf3 Mouse Born small, multi-organ apoptosis, neonatal lethality due to neuromuscular respiratory failure. nih.govjax.org

Structural Biology Techniques for High-Resolution Analysis (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance)

Determining the three-dimensional structure of ILF3 and its complexes is essential for a mechanistic understanding of its function. High-resolution structural biology techniques can reveal the precise architecture of its domains, the nature of its interactions with RNA and other proteins, and provide a basis for rational drug design.

X-ray Crystallography is a technique that has been used to determine the atomic-level structure of many proteins, including interleukin-related factors. It involves crystallizing the purified protein and bombarding the crystal with X-rays to generate a diffraction pattern, from which a 3D model of the molecule can be calculated. Structural data for ILF3 domains are available in the Protein Data Bank (PDB), indicating the successful application of this technique. jax.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. Samples are flash-frozen in vitreous ice, and thousands of images of individual particles are recorded with an electron microscope and computationally averaged to reconstruct a 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique that can determine the structure of proteins in solution, providing insights into their dynamics. Heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly useful for mapping interaction surfaces. Upon binding of a ligand, specific amino acid residues at the binding interface experience changes in their chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. This approach has been effectively used to map the binding site of Interleukin-2 with its receptor and to characterize how small molecule inhibitors disrupt this interaction. nih.govresearchgate.net Such methods are directly applicable to defining the RNA-binding domains of ILF3 and its interaction interface with ILF2.

Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Interactomics) for Global Network Mapping

To fully appreciate the scope of ILF3's function, it is necessary to move beyond single-gene or single-pathway analysis and adopt a global, systems-level perspective. "Omics" technologies enable the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and their interactions (interactomics).

Transcriptomics: Techniques like chromatin immunoprecipitation followed by deep sequencing (ChIP-seq) have been used to map the genome-wide binding sites of ILF3 (as NF90/NF110), revealing that it occupies the promoters of thousands of genes. nih.govplos.org When combined with RNA-sequencing (RNA-seq) after ILF3 knockdown, researchers can identify which of these binding events are functional and determine the downstream transcriptional networks regulated by ILF3. These studies have shown that ILF3 activates transcription factors involved in proliferation while repressing those involved in differentiation. plos.org

Proteomics: Modern proteomics, primarily based on mass spectrometry, offers a global view of protein expression and interaction. Affinity purification of ILF3 followed by mass spectrometry has been used to identify its protein interaction partners, revealing a network that includes numerous splicing factors and RNA-binding proteins. nih.gov A chemical proteomics approach successfully identified ILF3 as the direct molecular target of YM155, a small molecule suppressant of survivin. nih.gov Furthermore, quantitative proteomics methods like SILAC have been employed to discover that the protein cereblon promotes the degradation of ILF2. researchgate.net

Interactomics: This field aims to map the entirety of molecular interactions within a cell. In addition to proteomics-based methods, large-scale databases like STRING and Pathway Commons compile and integrate interaction data from multiple sources, including experimental data and computational predictions. string-db.orgmaayanlab.cloud These resources provide comprehensive interaction networks for ILF3, highlighting its central role as a hub connecting RNA processing, transcriptional regulation, and cellular signaling pathways. nih.govresearchgate.net

Table 3: Omics-Based Approaches in ILF3 Research This table is interactive. Users can sort columns by clicking on the headers.

Omics Approach Technique(s) Key Finding Reference(s)
Transcriptomics ChIP-seq, RNA-seq ILF3/NF90 occupies thousands of gene promoters, hierarchically regulating transcription factors that control proliferation and differentiation. nih.govplos.org
Proteomics Affinity Purification-Mass Spectrometry, Chemical Proteomics Identified hnRNPs as ILF3 binding partners and revealed ILF3 as the direct target of the anti-cancer compound YM155. nih.govnih.gov

Q & A

What are the key transcriptional mechanisms regulated by interleukin binding factors (ILFs) in immune cells, and how can they be experimentally validated?

Basic Research Focus
ILFs, such as ILF2 and ILF3, regulate gene expression by forming heterodimers that stabilize mRNA or bind to enhancer/promoter regions. For example, ILF2 interacts with ILF3 via RNA-binding domains to modulate immune-related genes like COX2 and MMP13 in chondrocytes during inflammation .
Methodological Approach :

  • Chromatin Immunoprecipitation (ChIP) : Validate ILF binding to target promoters (e.g., IL-6 or TNF-α) using antibodies against ILF2/3. Include controls like IgG and input DNA .
  • RNA Interference : Knockdown ILF2 or ILF3 in cell lines (e.g., Hep3B or RAW264.7 macrophages) to observe downstream effects on cytokine production .
  • Reporter Assays : Clone ILF-binding enhancer regions (e.g., from the IL-2 promoter) into luciferase vectors to measure transcriptional activity under stimuli like LPS or IL-1β .

Table 1 : Key ILF Target Genes and Pathways

ILF ProteinTarget GenePathway/FunctionExperimental ModelReference
ILF2COX2, MMP13InflammationMouse chondrocytes
ILF3CLECL1B cell adhesion, T cell activationHuman PBMCs
ILF1CRPAcute-phase responseHep3B hepatoma cells

Which experimental methods are essential for studying ILF-DNA/RNA interactions, and what are their limitations?

Basic Research Focus
ILFs interact with both DNA (e.g., enhancer regions) and RNA (e.g., double-stranded RNA), necessitating diverse techniques:

  • Electrophoretic Mobility Shift Assay (EMSA) : Confirm ILF binding to purine-rich DNA motifs (e.g., in the HIV-1 LTR) using recombinant ILF proteins .
  • Crosslinking and RNA Immunoprecipitation (CLIP-seq) : Identify RNA targets of ILF3 in viral infection models .
  • Nuclear Extract Systems : Use in vitro transcription assays (e.g., HeLa nuclear extracts) to study ILF-dependent promoter activation .
    Limitations : EMSA lacks cellular context, while CLIP-seq requires high-quality antibodies.

How do position-dependent binding patterns of ILFs influence their regulatory outcomes in different cellular contexts?

Advanced Research Focus
ILF binding sites in enhancers vs. promoters can yield opposing effects. For example, ILF1 binding to the IL-6 enhancer under hypoxia activates transcription, while promoter binding in normoxia suppresses it .
Methodological Approach :

  • Genome-Wide Mapping : Use ATAC-seq or DNase-seq to identify accessible ILF-binding regions in specific cell types (e.g., T cells vs. hepatocytes) .
  • CRISPR/Cas9 Editing : Delete positional elements (e.g., the IL-6 enhancer) to assess ILF dependency .
  • Single-Cell RNA-seq : Correlate ILF binding positions with transcriptional bursting in immune cells .

How can integrative bioinformatics approaches resolve ILF-associated pathways in autoimmune diseases?

Advanced Research Focus
ILFs are implicated in autoimmune pathways (e.g., MAPK, VEGF signaling) through GWAS and chromatin accessibility

  • Bulk DNase-seq Integration : Overlap ILF-binding sites (e.g., in CD4+ T cells) with autoimmune risk loci (e.g., RA or MS) to prioritize candidate TFs .
  • Pathway Enrichment (GREAT/KEGG) : Link ILF-bound genes (e.g., CLECL1) to immune functions like interleukin-4 secretion .
    Table 2 : ILF-Linked Autoimmune Pathways
DiseaseILF ProteinEnriched PathwayKey GeneReference
MSILF3B cell adhesionCLECL1
RAILF2PI3K/AKT signalingVEGF

How can contradictory findings about ILF roles (e.g., pro- vs. anti-inflammatory) be resolved methodologically?

Advanced Research Focus
Discrepancies arise from cell-type-specific effects or stimulus duration. For example:

  • Pro-inflammatory Role : ILF1 drives IL-6 expression in macrophages exposed to acute LPS .
  • Anti-inflammatory Role : ILF2 suppresses TNF-α in chronic inflammation by stabilizing anti-inflammatory mRNA .
    Resolution Strategies :
  • Conditional Knockout Models : Delete ILF2 in myeloid vs. lymphoid cells to assess context-dependent effects .
  • Time-Course Experiments : Profile ILF binding and cytokine output at multiple timepoints post-stimulation .

What role do ILFs play in viral-host interactions, and how can this be modeled experimentally?

Advanced Research Focus
ILF3 binds viral RNA (e.g., SARS-CoV-2) and modulates host defenses:

  • ViralLink Workflow : Reconstruct ILF3-centric networks using DEGs from infected NHBE cells to identify upstream regulators (e.g., MAPK) .
  • Dual-Luciferase Assays : Measure ILF3 activity on interferon promoters in the presence of viral proteins (e.g., HIV Tat) .
  • In Vivo Models : Use ILF3-/- mice to study viral replication rates (e.g., influenza) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.